N-(2-methoxyethyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

Catalog No.
S11578584
CAS No.
768291-62-9
M.F
C15H20N2O3
M. Wt
276.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-methoxyethyl)-1-(4-methylphenyl)-5-oxopyrroli...

CAS Number

768291-62-9

Product Name

N-(2-methoxyethyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

IUPAC Name

N-(2-methoxyethyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

InChI

InChI=1S/C15H20N2O3/c1-11-3-5-13(6-4-11)17-10-12(9-14(17)18)15(19)16-7-8-20-2/h3-6,12H,7-10H2,1-2H3,(H,16,19)

InChI Key

MLZJFXLBRWBQBX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCCOC

N-(2-methoxyethyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound characterized by its unique structural features, which include a pyrrolidine ring, a carboxamide group, and a methoxyethyl substituent. This compound belongs to a class of molecules known for their diverse biological activities and potential therapeutic applications. Its molecular formula is C15H19N3O3C_{15}H_{19}N_{3}O_{3} and it has a molecular weight of approximately 287.33 g/mol. The compound's structure can be represented as follows:

  • Pyrrolidine Ring: A five-membered ring containing one nitrogen atom.
  • Carboxamide Group: A functional group consisting of a carbonyl and an amine.
  • Methoxyethyl Side Chain: An ether group attached to an ethyl chain.

Typical of amides and pyrrolidines:

  • Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
  • Reduction: The carbonyl group in the pyrrolidine can be reduced using agents such as lithium aluminum hydride to form a corresponding alcohol.
  • Substitution Reactions: The aromatic ring may participate in electrophilic substitution reactions, allowing for the introduction of various substituents.

This compound exhibits potential biological activities, including:

  • Antimicrobial Properties: Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi.
  • Anticancer Activity: Research indicates that derivatives of pyrrolidine compounds can exhibit cytotoxic effects against various cancer cell lines.
  • Neuroprotective Effects: Some studies have suggested that similar compounds may provide neuroprotection, potentially useful in treating neurodegenerative diseases.

The synthesis of N-(2-methoxyethyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:

  • Formation of the Pyrrolidine Core: This can be achieved through cyclization reactions involving amino acids or other precursors.
  • Introduction of the Carboxamide Group: This step often involves reacting the pyrrolidine with an appropriate acylating agent.
  • Addition of the Methoxyethyl Side Chain: This can be accomplished through alkylation reactions using methoxyethyl halides.

Optimizations in reaction conditions such as temperature, solvent choice, and catalysts are crucial for improving yield and purity.

N-(2-methoxyethyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide has several potential applications:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for drug development, particularly in antimicrobial and anticancer therapies.
  • Chemical Research: It can be utilized as a building block in organic synthesis for creating more complex molecules.
  • Material Science: The compound may find applications in developing new materials or coatings due to its unique structural properties.

Interaction studies are essential for understanding how N-(2-methoxyethyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide interacts with biological targets:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects.
  • Receptor Binding Studies: Investigating its affinity for various receptors can provide insights into its potential pharmacological effects.

Several compounds share structural similarities with N-(2-methoxyethyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
N-Methyl-N-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxamideMethyl substitution on nitrogenPotentially altered pharmacokinetics
N-(2-hydroxyethyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamideHydroxy group instead of methoxyIncreased polarity and solubility
N-(2-propoxyethyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamidePropoxy side chainDifferent lipophilicity affecting bioavailability

These comparisons highlight the uniqueness of N-(2-methoxyethyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide in terms of its specific side chains and potential biological activities, which may differ significantly from those of similar compounds.

This detailed overview underscores the complexity and potential of N-(2-methoxyethyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide in both scientific research and practical applications. Further studies are warranted to fully elucidate its mechanisms of action and therapeutic potential.

XLogP3

0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

276.14739250 g/mol

Monoisotopic Mass

276.14739250 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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